molecular formula C7H11N3O B7860490 N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine

Cat. No.: B7860490
M. Wt: 153.18 g/mol
InChI Key: ZVZNEZOYRMEAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a 1,2,4-oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopropanamine group. One common method involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation to introduce the cyclopropanamine moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropanamine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine involves its interaction with molecular targets in biological systems. The oxadiazole ring can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the oxadiazole moiety.

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNEZOYRMEAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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